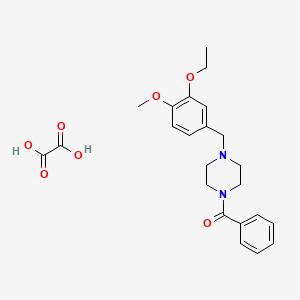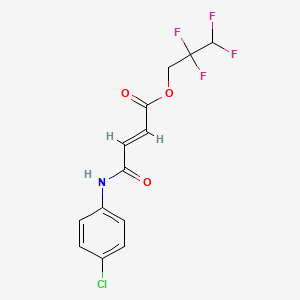
2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of fluorinated esters. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of fluorine atoms in the molecule often imparts enhanced stability, lipophilicity, and bioavailability, making such compounds of interest in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate typically involves the following steps:
Formation of the Fluorinated Propyl Group: The starting material, 2,2,3,3-tetrafluoropropanol, is prepared through the fluorination of propanol using a fluorinating agent such as sulfur tetrafluoride.
Esterification: The fluorinated propanol is then esterified with (E)-4-(4-chloroanilino)-4-oxobut-2-enoic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid to form the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloroanilino group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in an organic solvent like ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine
The compound’s stability and bioavailability make it a candidate for drug development, especially in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, it is used in the production of specialty polymers and coatings that require enhanced chemical resistance and thermal stability.
Wirkmechanismus
The mechanism by which 2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorinated propyl group enhances the compound’s ability to penetrate cell membranes, while the chloroanilino moiety can form specific interactions with target proteins, leading to inhibition or modulation of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3-tetrafluoropropyl (E)-4-(4-bromoanilino)-4-oxobut-2-enoate
- 2,2,3,3-tetrafluoropropyl (E)-4-(4-methoxyanilino)-4-oxobut-2-enoate
Uniqueness
Compared to similar compounds, 2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate offers a unique combination of stability, reactivity, and bioavailability. The presence of the chloroanilino group provides distinct electronic and steric properties that can influence its interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
2,2,3,3-tetrafluoropropyl (E)-4-(4-chloroanilino)-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF4NO3/c14-8-1-3-9(4-2-8)19-10(20)5-6-11(21)22-7-13(17,18)12(15)16/h1-6,12H,7H2,(H,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDXDLIFFPWZPS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)OCC(C(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)OCC(C(F)F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N~1~-{[2-(diethylamino)-3-pyridinyl]methyl}-1,1-cyclopropanedicarboxamide](/img/structure/B5225138.png)

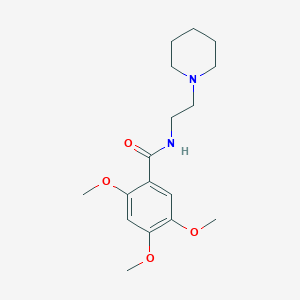
![4-[(4-Methoxy-3-methylphenyl)sulfonylamino]benzamide](/img/structure/B5225166.png)
![4-allyl-1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5225182.png)
![1-[1-(2-Phenoxyethyl)indol-3-yl]-2-pyrrolidin-1-ylethane-1,2-dione](/img/structure/B5225184.png)
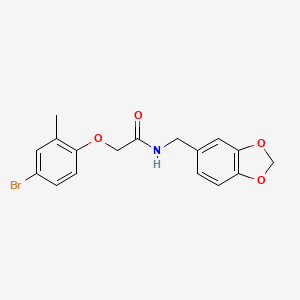
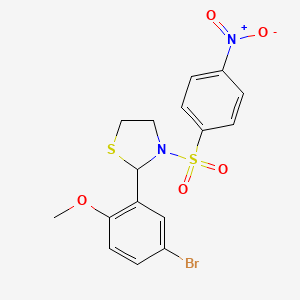
![(5Z)-5-[4-(2-phenoxyethoxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5225203.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-[(3-methyl-3-oxetanyl)methyl]methanamine](/img/structure/B5225207.png)
![(E)-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B5225220.png)
![5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5225225.png)
![2-chloro-5-(5-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5225230.png)
